molecular formula C16H15Cl2NO3S B2499335 Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate CAS No. 302582-71-4

Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate

Cat. No.: B2499335
CAS No.: 302582-71-4
M. Wt: 372.26
InChI Key: XAVVYBHSXRJLIY-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate is a synthetic organic compound with a complex molecular structure. It belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate typically involves multiple steps. One common method includes the reaction of ethyl 2-chloroacetoacetate with 4-methylphenylthiourea under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. The final product is purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloroacetoacetate: A precursor in the synthesis of the target compound.

    4-Methylphenylthiourea: Another precursor used in the synthesis.

    Thiophene derivatives: A broad class of compounds with similar structures and diverse biological activities.

Uniqueness

Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate is unique due to its specific substitution pattern and the presence of both chloroacetyl and ethyl ester functional groups

Properties

IUPAC Name

ethyl 5-chloro-2-[(2-chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3S/c1-3-22-16(21)13-12(10-6-4-9(2)5-7-10)14(18)23-15(13)19-11(20)8-17/h4-7H,3,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVVYBHSXRJLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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